molecular formula C21H26N4OS B5637720 1'-(2,3-dihydro-1-benzothien-2-ylcarbonyl)-5-ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

1'-(2,3-dihydro-1-benzothien-2-ylcarbonyl)-5-ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

Cat. No. B5637720
M. Wt: 382.5 g/mol
InChI Key: YKNIUYGMXSNTIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related complex organic compounds often involves multi-step reactions, combining various chemical entities to form new structures. For instance, the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through the reaction of specific acetonitrile and ethyl derivatives in the presence of piperidine showcases a method that could be analogous to synthesizing the compound (Goli-Garmroodi et al., 2015).

Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using spectroscopic techniques, such as NMR and X-ray diffraction, to determine the arrangement of atoms within the molecule. For example, structural and conformational analysis of tropane-3-spiro-4'(5')-imidazolines provided insights into the preferred conformation of related compounds (Whelan et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving such compounds may include transformations under specific conditions, leading to the formation of new chemical structures. The reactivity can be influenced by the functional groups present within the molecule.

Physical Properties Analysis

The physical properties of complex organic molecules, such as solubility, melting point, and crystalline structure, are critical for understanding their behavior in different environments. For instance, the analysis of spiro compounds in NMR spectra offers insights into conformational changes affecting physical properties (Abe et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the compound's potential for further chemical reactions and applications. The synthesis and characterization of novel compounds derived from imidazo[1,2-a]pyridine derivatives highlight the exploration of chemical properties for new molecular entities (Evrard et al., 2022).

properties

IUPAC Name

2,3-dihydro-1-benzothiophen-2-yl-(5-ethylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4OS/c1-2-25-10-7-16-19(23-14-22-16)21(25)8-11-24(12-9-21)20(26)18-13-15-5-3-4-6-17(15)27-18/h3-6,14,18H,2,7-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNIUYGMXSNTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C13CCN(CC3)C(=O)C4CC5=CC=CC=C5S4)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(2,3-Dihydro-1-benzothien-2-ylcarbonyl)-5-ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

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